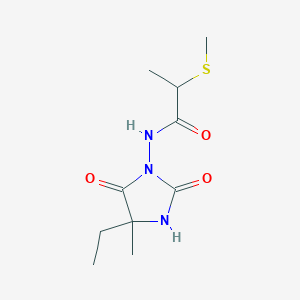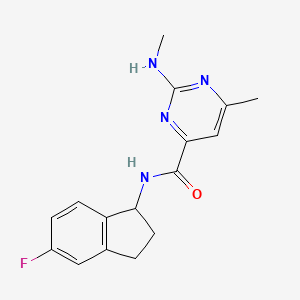![molecular formula C14H20N2O3S B6964358 2-(3-Methylsulfonylpyridin-2-yl)-7-oxa-2-azaspiro[4.5]decane](/img/structure/B6964358.png)
2-(3-Methylsulfonylpyridin-2-yl)-7-oxa-2-azaspiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methylsulfonylpyridin-2-yl)-7-oxa-2-azaspiro[45]decane is a complex organic compound featuring a spirocyclic structure This compound is notable for its unique combination of a pyridine ring, a sulfonyl group, and a spirocyclic framework, which imparts distinct chemical and biological properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylsulfonylpyridin-2-yl)-7-oxa-2-azaspiro[4.5]decane typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of reactions involving the condensation of appropriate aldehydes and amines.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfonyl chlorides.
Spirocyclization: The spirocyclic structure is formed through cyclization reactions, which may involve the use of catalysts such as palladium or copper complexes to facilitate the formation of the spiro linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Methylsulfonylpyridin-2-yl)-7-oxa-2-azaspiro[4.5]decane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines, thiols, or halides, and may require catalysts or specific reaction conditions to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines
Aplicaciones Científicas De Investigación
2-(3-Methylsulfonylpyridin-2-yl)-7-oxa-2-azaspiro[4.5]decane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: The compound can be used in the development of new materials with specific chemical or physical properties.
Mecanismo De Acción
The mechanism of action of 2-(3-Methylsulfonylpyridin-2-yl)-7-oxa-2-azaspiro[4.5]decane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system .
Comparación Con Compuestos Similares
Similar Compounds
Buspirone: An azaspiro compound with anxiolytic properties.
Diazaspiro[4.5]decane Derivatives: Compounds with similar spirocyclic structures, often used in medicinal chemistry.
1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives: Compounds with potential as delta opioid receptor agonists.
Uniqueness
2-(3-Methylsulfonylpyridin-2-yl)-7-oxa-2-azaspiro[45]decane is unique due to its specific combination of a pyridine ring, a sulfonyl group, and a spirocyclic framework This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds
Propiedades
IUPAC Name |
2-(3-methylsulfonylpyridin-2-yl)-7-oxa-2-azaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-20(17,18)12-4-2-7-15-13(12)16-8-6-14(10-16)5-3-9-19-11-14/h2,4,7H,3,5-6,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJGYVODUXYZFLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(N=CC=C1)N2CCC3(C2)CCCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(5-chloropyridin-2-yl)methyl]-2-cyclohexyloxybutanamide](/img/structure/B6964278.png)
![1-butylsulfonyl-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)piperidine-4-carboxamide](/img/structure/B6964284.png)


![(3-Cyclopentyloxyphenyl)-[4-(4-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B6964304.png)
![N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-3-methylsulfonylpropanamide](/img/structure/B6964317.png)
![N-(2,2-dioxo-6-oxa-2lambda6-thiaspiro[4.5]decan-9-yl)-5-methylthiophene-2-carboxamide](/img/structure/B6964322.png)
![(3,6-Difluoro-2-methoxyphenyl)-[3-ethyl-4-(2-hydroxypropyl)piperazin-1-yl]methanone](/img/structure/B6964330.png)
![(2-Ethoxycyclopropyl)-[3-ethyl-4-(2-hydroxypropyl)piperazin-1-yl]methanone](/img/structure/B6964336.png)

![[3-(4-Ethylphenyl)piperidin-1-yl]-[6-methyl-2-(methylamino)pyrimidin-4-yl]methanone](/img/structure/B6964355.png)

![1-Methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-[(4-methyl-1,3-thiazol-5-yl)methyl]urea](/img/structure/B6964374.png)
![[1-(4-Fluorophenyl)-5-methyl-1,2,4-triazol-3-yl]-(2-propan-2-ylazetidin-1-yl)methanone](/img/structure/B6964382.png)
